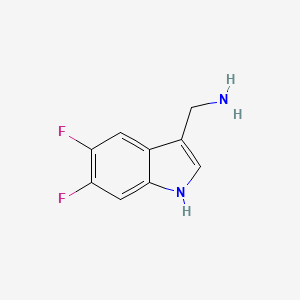

![molecular formula C7H16Cl2N2O B2447549 1-[(3R)-3-(Methylamino)pyrrolidin-1-yl]ethanone;dihydrochloride CAS No. 2580091-52-5](/img/structure/B2447549.png)

1-[(3R)-3-(Methylamino)pyrrolidin-1-yl]ethanone;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-[(3R)-3-(Methylamino)pyrrolidin-1-yl]ethanone;dihydrochloride” is a chemical compound with the linear formula C7H15O1N2Cl1 . It is provided to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a highly efficient and stereoselective synthesis of (S)-3-(methylamino)-3-(®-pyrrolidin-3-yl)propanenitrile was developed in 10 steps, with an overall yield of 24% from readily available benzyloxyacetyl chloride .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CNC1CN(C©=O)CC1.Cl . The InChI key for this compound is QETGXOWBOQBILZ-UHFFFAOYSA-N .Scientific Research Applications

Catalytic Behavior in Ethylene Reactivity

The synthesis of 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone led to the preparation of NNN tridentate ligands that, when coordinated with iron(II) and cobalt(II) dichloride, form complexes exhibiting good catalytic activities for ethylene reactivity. These activities include oligomerization and polymerization, with the iron complexes showing higher activities than their cobalt analogues. The study suggests that the substituents on the aryl group linked to the imino group significantly affect the catalytic performance (Sun et al., 2007).

Identification and Derivatization of Cathinones

A study identified three novel cathinone hydrochloride salts and examined their properties using a combination of analytical techniques. The study also presented thionation and amination reactions as methods for identifying selected cathinones. This research contributes to the understanding of cathinone derivatives' properties and offers methods for their identification, which can be important for forensic and pharmaceutical applications (Nycz et al., 2016).

Stereoselective Synthesis in Antibiotic Preparation

The stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate in the preparation of a fluoroquinolone antibiotic, showcases the compound's utility in developing treatments for respiratory tract infections. The synthesis involves catalytic asymmetric hydrogenation and S(N)2 substitution reaction, demonstrating the compound's versatility in complex organic syntheses (Lall et al., 2012).

Transformation into Irreversible Monoamine Oxidase-B Inactivators

Research on the transformation of heterocyclic reversible monoamine oxidase-B inactivators into irreversible inactivators by N-methylation illustrates the compound's potential in developing therapeutics for neurological conditions. This study highlights the importance of N-methylation in enhancing the stability and efficacy of enzyme inactivators, which could have implications for treating diseases associated with monoamine oxidase-B (Ding & Silverman, 1993).

Safety and Hazards

properties

IUPAC Name |

1-[(3R)-3-(methylamino)pyrrolidin-1-yl]ethanone;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.2ClH/c1-6(10)9-4-3-7(5-9)8-2;;/h7-8H,3-5H2,1-2H3;2*1H/t7-;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDFPXVLBTOWTOO-XCUBXKJBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(C1)NC.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CC[C@H](C1)NC.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3R)-3-(Methylamino)pyrrolidin-1-yl]ethanone;dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-chlorophenoxy)-N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B2447467.png)

![4-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2447469.png)

![N-[(2,4-difluorophenyl)methyl]prop-2-enamide](/img/structure/B2447470.png)

![N-[1-(Adamantan-1-YL)ethyl]-2-(piperidin-1-YL)acetamide hydrochloride](/img/structure/B2447476.png)

![2-Fluoro-N-[(1R)-1-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2447478.png)

![(2-Adamantanyloxyethyl)[(4-methoxyphenyl)sulfonyl]amine](/img/structure/B2447480.png)

![3-[(2-Methylbutan-2-yl)amino]propanenitrile](/img/structure/B2447482.png)

![7-Methyl-3-oxa-7,10-diazaspiro[5.6]dodecane dihydrochloride](/img/structure/B2447483.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)pyridine-3-sulfonamide](/img/structure/B2447486.png)

![N-((2-methylbenzo[d]thiazol-5-yl)carbamothioyl)benzamide](/img/structure/B2447487.png)

![(4-(3-chloro-4-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2447489.png)